molecular formula C21H25N3O3S2 B2668626 (E)-4-(N-butyl-N-methylsulfamoyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 850910-84-8

(E)-4-(N-butyl-N-methylsulfamoyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No. B2668626
CAS RN: 850910-84-8
M. Wt: 431.57
InChI Key: NSECZPCIIOARMW-QURGRASLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-(N-butyl-N-methylsulfamoyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C21H25N3O3S2 and its molecular weight is 431.57. The purity is usually 95%.
BenchChem offers high-quality (E)-4-(N-butyl-N-methylsulfamoyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-4-(N-butyl-N-methylsulfamoyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Inhibition of Human Carbonic Anhydrases

A study by Distinto et al. (2019) explored the inhibitory potency and selectivity of a similar compound, 4-[(3-methyl-4-aryl-2,3-dihydro-1,3-thiazol-2-ylidene)amino]benzene-1-sulphonamides, towards human carbonic anhydrase isoforms. This research highlights the potential applications of these compounds in modulating the activity of key enzymes in the human body (Distinto et al., 2019).

Anticancer Evaluation

Ravinaik et al. (2021) conducted a study on N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, focusing on their synthesis and evaluation against various cancer cell lines. This research demonstrates the potential use of such compounds in developing new anticancer therapies (Ravinaik et al., 2021).

Cardiac Electrophysiological Activity

A study by Morgan et al. (1990) on the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides highlights their potential as selective class III agents. This suggests possible applications in cardiac therapeutics, especially in the treatment of arrhythmias (Morgan et al., 1990).

Synthesis of Cyclic Sulfonamides

Research by Greig et al. (2001) involved the synthesis of novel cyclic sulfonamides through intramolecular Diels-Alder reactions. This chemical methodology could be crucial for developing new pharmaceuticals and research chemicals (Greig et al., 2001).

Antimicrobial and Antifungal Action

Sych et al. (2019) investigated derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems for antimicrobial and antifungal activities. This study underlines the potential of these compounds in combating various microbial and fungal infections (Sych et al., 2019).

properties

IUPAC Name

4-[butyl(methyl)sulfamoyl]-N-(3-ethyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S2/c1-4-6-15-23(3)29(26,27)17-13-11-16(12-14-17)20(25)22-21-24(5-2)18-9-7-8-10-19(18)28-21/h7-14H,4-6,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSECZPCIIOARMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=CC=CC=C3S2)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-(N-butyl-N-methylsulfamoyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide

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